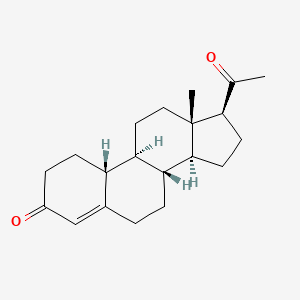

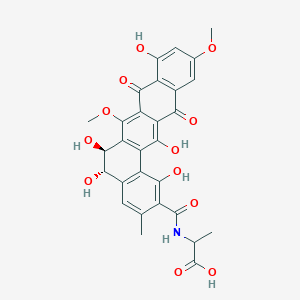

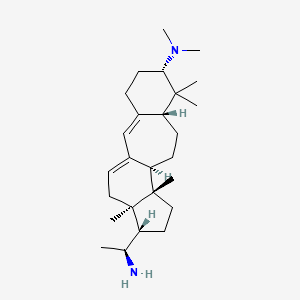

7-O-Methylepinogarol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. Menogaril intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)

Scientific Research Applications

1. Cancer Research Applications 7-O-Methylepinogarol, also known as 7-con-O-methylnogarol (7-OMEN), has been investigated extensively for its applications in cancer research. Studies have explored its effects on leukemia and melanoma, demonstrating significant activity against murine P388 and L1210 leukemia, as well as B16 melanoma. Its intracellular uptake and relationship with cell survival in different cancer cell lines, including Chinese hamster ovary (CHO), B16, and L1210 cells, have been a major focus. The drug's uptake was found to be proportional to its extracellular concentration, and it exhibited a complex relationship between intracellular drug concentration and cell killing, differing in mechanism from other similar drugs like Adriamycin (Bhuyan, Mcgovren, & Crampton, 1981).

2. Pharmacokinetics and Drug Purity Assessment The pharmacokinetics of 7-O-Methylepinogarol have been studied in patients with solid tumors. These studies are crucial for understanding the drug's behavior in the human body, including its absorption, distribution, metabolism, and excretion. Additionally, the development of analytical methods like ion-pair reversed-phase high-performance liquid chromatography has been significant for assessing the purity of the drug in bulk and in freeze-dried sterile powder formulations (Zoutendam & Ryan, 1984).

3. Study of Drug Effects on Cell Cycle and DNA Synthesis Research has delved into the effects of 7-O-Methylepinogarol on DNA synthesis, survival, and cell cycle progression, particularly in Chinese hamster ovary cells. These studies have helped in understanding how the drug influences different phases of the cell cycle and DNA synthesis, contributing to its antitumor effects (Adams, Crampton, & Bhuyan, 1981).

4. Cardiotoxicity and Chemotherapeutic Activity Assessing the cardiotoxic potential of 7-O-Methylepinogarol in animals has been another critical area of research. Such studies are vital for evaluating the safety profile of the drug, particularly its effects on the heart, compared to other anthracycline antibiotics. The drug's chemotherapeutic activity in several experimental mouse tumor systems and its gastrointestinal absorption when administered orally have also been studied (Mcgovren et al., 1979).

properties

Product Name |

7-O-Methylepinogarol |

|---|---|

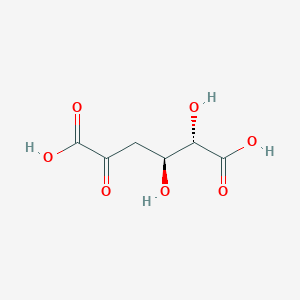

Molecular Formula |

C28H31NO10 |

Molecular Weight |

541.5 g/mol |

IUPAC Name |

23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |

InChI |

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3 |

InChI Key |

LWYJUZBXGAFFLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |

shelf_life |

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |

solubility |

H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(2-Methyl-3-furanyl)-oxomethyl]amino]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1209247.png)